molecular formula C17H15ClFN3O3 B3455637 (4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone

(4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone

Cat. No.: B3455637
M. Wt: 363.8 g/mol
InChI Key: PBGSTDAJPPJYOG-UHFFFAOYSA-N
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Description

(4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound characterized by the presence of both chloro and nitro groups on a phenyl ring, as well as a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a chloro-nitrobenzene derivative under controlled conditions. The reaction may require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The chloro group can be substituted by nucleophiles in a substitution reaction.

    Substitution: The piperazine ring can participate in various substitution reactions, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, (4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone is explored for its potential as a pharmacophore. It can be used to design drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders.

Industry: The compound’s stability and reactivity make it suitable for use in the development of polymers and other advanced materials. It can also be used in the production of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The mechanism by which (4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of the piperazine ring allows for binding to various biological targets, while the chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • (4-chloro-2-nitrophenyl)acetic acid
  • (4-chloro-2-nitrophenyl)disulfide
  • (4-chloro-3-nitrophenyl)(phenyl)methanone

Comparison: Compared to these similar compounds, (4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone is unique due to the presence of the piperazine ring and the fluorophenyl group. These structural features enhance its potential for diverse applications, particularly in medicinal chemistry where the piperazine ring is a common motif in drug design.

Properties

IUPAC Name

(4-chloro-2-nitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c18-12-1-6-15(16(11-12)22(24)25)17(23)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGSTDAJPPJYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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